N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of oxazole, thiadiazole, and piperazine rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves multi-step organic synthesis. The process may include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the thiadiazole ring: This often involves the reaction of thiosemicarbazide with carbon disulfide followed by cyclization.
Coupling reactions: The oxazole and thiadiazole rings are then coupled with the piperazine derivative through nucleophilic substitution or other suitable reactions.
Final assembly: The final compound is assembled through a series of condensation and substitution reactions, often requiring specific catalysts and solvents to achieve the desired yield and purity.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic routes to ensure scalability, cost-effectiveness, and environmental compliance. This may include:
Batch or continuous flow reactors: To control reaction conditions precisely.
Use of green chemistry principles: To minimize waste and use of hazardous reagents.
Purification techniques: Such as crystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and thiadiazole rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Solvents: Such as dichloromethane, ethanol, or water, depending on the reaction requirements.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: May yield amines or alcohols.
Substitution: May yield various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would require detailed studies involving biochemical assays, molecular modeling, and other techniques.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4S2/c1-14-5-3-4-6-16(14)30-12-19(29)26-7-9-27(10-8-26)20-23-24-21(33-20)32-13-18(28)22-17-11-15(2)31-25-17/h3-6,11H,7-10,12-13H2,1-2H3,(H,22,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKXWMAJZLGUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4=NOC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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